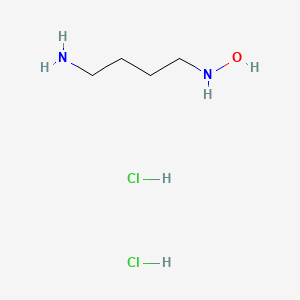

N-(4-aminobutyl)hydroxylamine dihydrochloride

Description

Properties

IUPAC Name |

N-(4-aminobutyl)hydroxylamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c5-3-1-2-4-6-7;;/h6-7H,1-5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGORLVAQSTYXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNO)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-52-5 | |

| Record name | N-(4-aminobutyl)hydroxylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)hydroxylamine dihydrochloride typically involves the reaction of 4-aminobutylamine with hydroxylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-aminobutylamine+hydroxylamine+hydrochloric acid→N-(4-aminobutyl)hydroxylamine dihydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: It can be reduced to form primary amines.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydroxylamines or amines.

Scientific Research Applications

Overview

N-(4-Aminobutyl)hydroxylamine dihydrochloride is a white crystalline solid that is soluble in water. It is a derivative of hydroxylamine, characterized by an amino group linked to a butyl chain, which enhances its reactivity and potential biological applications. The compound exists as a dihydrochloride salt, influencing its solubility and stability in different environments.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its hydroxylamine functionality allows it to participate in various nucleophilic reactions, making it useful for synthesizing more complex molecules.

Biological Studies

The compound is employed in biological research to study enzyme mechanisms and interactions with biomolecules. Its ability to modify nucleic acids, particularly DNA, makes it valuable for genetic research and mutagenesis studies. Hydroxylamines can introduce mutations by acting as nucleobase amine-hydroxylating agents, leading to transitions such as C:G to T:A mutations.

Antioxidant Properties

This compound may exhibit antioxidant properties, potentially protecting cells from oxidative damage by scavenging free radicals. This aspect is significant for studies related to cellular aging and oxidative stress.

Therapeutic Potential

Research indicates that this compound can inhibit certain enzymes by modifying active sites through covalent bonding. This property opens avenues for its potential therapeutic roles in treating diseases associated with enzyme dysfunction.

Genetic Research

In genetic studies, this compound has been used to investigate its mutagenic effects on bacterial DNA. Researchers found that the compound could induce specific mutations at higher concentrations, providing insights into DNA repair mechanisms and mutagenesis pathways.

Enzyme Inhibition Studies

A study focused on the compound's role as an enzyme inhibitor demonstrated that it could effectively inhibit specific proteases by modifying their active sites. This finding suggests potential applications in drug development targeting protease-related diseases.

Antioxidant Activity Assessment

In vitro assays have shown that this compound exhibits significant antioxidant activity by scavenging free radicals. This property was evaluated using various cell lines exposed to oxidative stress conditions, indicating its potential use in protective therapies against oxidative damage.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)hydroxylamine dihydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride (W-12)

- CAS No.: 89108-46-3

- Formula : C₁₄H₁₉ClN₂O₂S

- Molecular Weight : 314.83 g/mol

- Key Features :

- Contains a naphthalenesulfonamide group instead of hydroxylamine.

- The naphthalene ring increases hydrophobicity, enhancing binding to hydrophobic pockets in proteins like calmodulin (CaM).

- Acts as a CaM antagonist (e.g., W-12 inhibits CaM-dependent enzymes) but requires higher hydrophobicity for efficacy compared to chlorine-substituted analogs like W-7 .

Comparison :

- Hydrophobicity: W-12’s naphthalene group makes it more hydrophobic than N-(4-aminobutyl)hydroxylamine dihydrochloride, favoring membrane penetration and protein interactions.

- Reactivity : The hydroxylamine group in the main compound enables redox activity, while W-12’s sulfonamide group facilitates enzyme inhibition via hydrophobic interactions.

N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

- CAS No.: 139460-29-0

- Formula: C₇H₈Cl₃NO

- Molecular Weight : 228.5 g/mol

- Key Features :

- Substituted with a 2,4-dichlorobenzyl group, increasing aromaticity and lipophilicity.

- The electron-withdrawing chlorine atoms enhance stability and reactivity in electrophilic substitutions.

Comparison :

- Lipophilicity: The dichlorobenzyl group confers greater membrane permeability compared to the aminobutyl chain in the main compound.

- Applications : Likely used in agrochemical or pharmaceutical synthesis due to its aromatic chlorine substituents, whereas the main compound’s hydroxylamine group is more suited for reducing agent roles .

N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine Hydrochloride

- CAS No.: 1353956-59-8

- Formula : C₁₃H₂₀Cl₂N₂

- Molecular Weight : 275.22 g/mol

- Key Features: Cyclohexane diamine backbone with a chlorobenzyl substituent.

Comparison :

Data Table: Comparative Analysis

Biological Activity

N-(4-Aminobutyl)hydroxylamine dihydrochloride, with the chemical formula C₄H₁₄Cl₂N₂O, is a hydroxylamine derivative that exhibits significant biological activity. This compound is primarily recognized for its potential roles in genetic research, antioxidant properties, and enzyme inhibition. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound is a white crystalline solid that is soluble in water. The presence of the hydroxylamine group allows it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can influence various biochemical pathways. This interaction is crucial for its mutagenic effects, particularly in modifying DNA by introducing mutations such as C:G to T:A transitions.

Biological Activities

-

Mutagenesis :

- Hydroxylamines are known for their ability to act as nucleobase amine-hydroxylating agents. This compound can induce mutations in DNA, making it valuable for genetic research and mutagenesis studies.

-

Antioxidant Properties :

- The compound may exhibit antioxidant capabilities by scavenging free radicals, thereby protecting cells from oxidative damage.

-

Enzyme Inhibition :

- Research indicates that this compound can inhibit certain enzymes by modifying active sites through covalent bonding. This property opens avenues for therapeutic applications in various biochemical pathways.

Synthesis Methods

This compound can be synthesized through several methods, each varying in yield and purity. Common synthesis routes involve the reaction of hydroxylamine with butyl amines under acidic conditions to form the dihydrochloride salt.

Table 1: Summary of Biological Activities and Findings

Example Research Insights

- A study highlighted the interaction of this compound with biological molecules, demonstrating its ability to form stable adducts with amino acids and nucleotides. This interaction was significant for understanding its mutagenic effects.

- Another investigation reported on the compound's potential as an EGFR inhibitor, showcasing its promising activity against cancer cell lines with specific mutations. The study found that the compound exhibited high potency and selectivity against mutant EGFR forms .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-aminobutyl)hydroxylamine dihydrochloride?

Methodological Answer:

The synthesis typically involves reductive amination or hydroxylamine coupling. For example:

- Step 1: React 4-aminobutylamine with hydroxylamine under acidic conditions to form the hydroxylamine intermediate.

- Step 2: Purify the product via recrystallization using ethanol or acetonitrile as solvents .

- Step 3: Confirm stoichiometric dihydrochloride formation using elemental analysis and NMR to verify protonation states .

Key Considerations:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the hydroxylamine group .

- Monitor pH during salt formation to ensure complete protonation of amine groups .

Basic: How should researchers characterize the purity and stability of this compound?

Methodological Answer:

- Purity Assessment:

- Stability Testing:

- Store at -20°C in desiccated, amber vials to minimize hydrolysis and photodegradation .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC .

Advanced: How do enzymatic pathways in hepatic microsomes affect the metabolic fate of hydroxylamine derivatives?

Methodological Answer:

Hydroxylamine derivatives undergo CYP450-mediated oxidation/reduction. For example:

- Experimental Design:

- Key Findings from Analogues:

Data Contradictions:

- Rabbit microsomes show higher oxidative activity compared to rats, highlighting species-specific metabolic risks .

Advanced: What analytical applications exist for hydroxylamine derivatives in trace element detection?

Methodological Answer:

Hydroxylamine derivatives are reductants in spectrophotometric assays. For example:

- Selenium Detection:

Interference Mitigation:

Advanced: How can researchers optimize enzyme inhibition studies using hydroxylamine-based probes?

Methodological Answer:

- Kinetic Assays:

- Use stopped-flow spectroscopy to monitor real-time inhibition of target enzymes (e.g., phosphatases) .

- Fit data to Michaelis-Menten models to calculate Ki values.

- Structural Insights:

- Perform X-ray crystallography with enzyme-inhibitor complexes to identify binding motifs (e.g., phosphonate interactions in active sites) .

Case Study:

- (1-Aminobutyl)phosphonic acid hydrochloride acts as a transition-state analog for alkaline phosphatase, achieving Ki < 1 µM .

Basic: What safety protocols are critical when handling hydroxylamine dihydrochloride derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.